(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloroaniline with a suitable butanamide derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A precursor in the synthesis of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE.
2-Nitroaniline: Another related compound with similar structural features.
Uniqueness
(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H14Cl2N4O4 |
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Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14Cl2N4O4/c1-10(8-16(24)20-14-7-6-11(18)9-13(14)19)21-22-17(25)12-4-2-3-5-15(12)23(26)27/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
QVXKKKKPVYQZIG-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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